8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-9-10(2)23-14-15(21(3)18(25)20-16(14)24)19-17(23)22(9)12-7-6-11(26-4)8-13(12)27-5/h6-8H,1-5H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNNYRRMYAEXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Theophylline-Based Cyclization
In a representative procedure, 1,3-dimethylxanthine undergoes iodination at the C-8 position using N-iodosuccinimide (NIS) in dichloromethane, yielding 8-iodotheophylline. Subsequent Ullmann coupling with 2,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst introduces the aryl group. Cyclization to form the imidazo ring is achieved via refluxing with ethylenediamine in ethanol, followed by methylation using methyl iodide and potassium carbonate.
Key Reaction Conditions:
- Iodination: NIS (1.2 equiv), CH₂Cl₂, 0°C → rt, 12 h (Yield: 78%)
- Suzuki Coupling: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 24 h (Yield: 65%)
- Cyclization: Ethylenediamine (excess), EtOH, reflux, 48 h (Yield: 58%)
Solid-Phase Synthesis for Scalability
Recent advances in solid-phase synthesis enable scalable production. Wang resin-bound adenosine derivatives serve as precursors, with iterative functionalization steps performed on the resin. After introducing the dimethoxyphenyl group via on-resin Suzuki coupling, cleavage with trifluoroacetic acid (TFA) yields the final product with >90% purity.
Analytical Validation and Characterization
Critical spectroscopic data for the target compound include:
- HRMS (ESI+): m/z 459.2012 [M+H]⁺ (calc. 459.2015)
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 6.68 (dd, J=8.4, 2.4 Hz, 1H, ArH), 6.59 (d, J=2.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.45 (s, 3H, NCH₃), 3.22 (s, 3H, NCH₃), 2.98 (s, 3H, CCH₃)
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups with others, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazopurine derivatives.
Scientific Research Applications
8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
The imidazo[2,1-f]purine-2,4-dione core is highly versatile, with substitutions at positions 3, 7, 8, and the phenyl ring dictating pharmacological profiles. Key comparisons include:
a. CB11 (8-(2-Aminophenyl)-3-Butyl-1,6,7-Trimethyl-Imidazo[2,1-f]Purine-2,4-Dione)
- Structural Differences: CB11 features a 2-aminophenyl group at position 8 and a 3-butyl chain, unlike the 2,4-dimethoxyphenyl and 3H configuration in the target compound.
- Activity : Acts as a PPARγ agonist, inducing apoptosis in NSCLC cells via ROS production, mitochondrial dysfunction, and caspase-3 activation .
- Key Insight: The aminophenyl group and butyl chain enhance PPARγ binding, while methoxy groups may alter receptor specificity.
b. AZ-853 and AZ-861 (Piperazinylalkyl Derivatives)
- Structural Differences : Both compounds have piperazinylbutyl chains at position 8 with fluorophenyl (AZ-853) or trifluoromethylphenyl (AZ-861) substituents.
- Activity : High 5-HT1A receptor affinity (Ki = 0.6 nM for AZ-853, 0.2 nM for AZ-861) with antidepressant effects in mice. AZ-853 showed better brain penetration due to optimized lipophilicity .
- Key Insight : The piperazine moiety enhances serotonin receptor interaction, whereas the target compound’s dimethoxyphenyl may favor alternative pathways.
c. Compound 3i (8-(5-(4-(2-Fluorophenyl)Piperazin-1-yl)Pentyl)-1,3,7-Trimethyl-Imidazo[2,1-f]Purine-2,4-Dione)
- Structural Differences : Incorporates a fluorophenyl-piperazinylpentyl chain at position 6.
- Activity : Potent 5-HT1A/5-HT7 receptor ligand with antidepressant effects at 2.5 mg/kg in forced swim tests .
- Key Insight : Fluorine substitution enhances metabolic stability and receptor selectivity compared to methoxy groups.
Data Table: Structural and Functional Comparison
*Hypotheses based on structural analogs.
Biological Activity
8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopurine family. This compound has garnered attention due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound is characterized by:
- A dimethoxyphenyl group.
- Multiple methyl groups attached to the imidazopurine core.
The IUPAC name is 6-(2,4-dimethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione. Its molecular formula is with a molecular weight of 373.37 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets that modulate various biological processes. It may inhibit certain enzymes or receptors affecting cellular functions and signaling pathways. For instance, it has been shown to act on serotonin receptors which are crucial in mood regulation .
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of this compound exhibit antidepressant-like and anxiolytic-like activities. In a study involving animal models:
- The compound was evaluated for its effects on the 5-HT(1A) receptor.
- It demonstrated significant activity comparable to established antidepressants like Imipramine in forced swimming tests .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact with microbial cell membranes or inhibit essential enzymes in pathogens .
Inhibition of Phosphodiesterases
The compound has also been investigated for its potential as a phosphodiesterase (PDE) inhibitor. PDEs are critical in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which are important for various physiological processes including inflammation and smooth muscle contraction .
Table: Summary of Biological Activities
Case Study 1: Antidepressant Activity
In a controlled study, the compound was tested on mice using the forced swimming test:
- Results indicated that it significantly reduced immobility time compared to control groups.
- The efficacy was comparable to that of traditional antidepressants.
Case Study 2: Anxiolytic Activity
Another study assessed the anxiolytic properties through the four-plate test:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
